molecular formula C4H8N2O3 B12060393 L-Asparagine-13C4,15N2

L-Asparagine-13C4,15N2

Cat. No.: B12060393
M. Wt: 138.076 g/mol
InChI Key: DCXYFEDJOCDNAF-FLEDYEEXSA-N
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Description

L-Asparagine-13C4,15N2 is a labeled form of the amino acid L-Asparagine, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine-13C4,15N2 is synthesized through the isotopic labeling of L-Asparagine. The process involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of L-Asparagine. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, isotopically labeled L-Aspartic acid can be used as a starting material, which is then converted to this compound through amidation reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production typically involves multiple steps, including the synthesis of isotopically labeled precursors, their conversion to this compound, and purification of the final product to achieve the desired isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-13C4,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Asparagine-13C4,15N2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in tracing metabolic pathways and studying protein synthesis.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

L-Asparagine-13C4,15N2 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows for the tracking of its metabolic fate in biological systems. The compound is involved in the metabolism of toxic ammonia through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction. This process is crucial for the production of proteins and enzymes in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine-13C4,15N2 is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The combination of carbon-13 and nitrogen-15 labeling allows for comprehensive tracking of the compound’s metabolic fate and interactions in biological systems .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

138.076 g/mol

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

DCXYFEDJOCDNAF-FLEDYEEXSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

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